molecular formula C6H12N2O2 B2624761 rac-(2R,5R)-5-methyloxolane-2-carbohydrazide CAS No. 1807916-66-0; 2044705-55-5

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide

Cat. No.: B2624761
CAS No.: 1807916-66-0; 2044705-55-5
M. Wt: 144.174
InChI Key: MGSDHAQOZRTZLZ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carbohydrazide group, which is a functional group containing a carbonyl group bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide typically involves the reaction of rac-(2R,5R)-5-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted oxolane derivatives.

Scientific Research Applications

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, this compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide can be compared with other similar compounds, such as:

    rac-(2R,5R)-5-methyloxolane-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares a similar oxolane ring structure.

    rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane: This compound has a bromomethyl group instead of a carbohydrazide group, leading to different chemical reactivity and applications.

    rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of an oxolane ring, resulting in different biological activity and applications.

The uniqueness of this compound lies in its specific combination of the oxolane ring and carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1807916-66-0; 2044705-55-5

Molecular Formula

C6H12N2O2

Molecular Weight

144.174

IUPAC Name

(2R,5R)-5-methyloxolane-2-carbohydrazide

InChI

InChI=1S/C6H12N2O2/c1-4-2-3-5(10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

MGSDHAQOZRTZLZ-RFZPGFLSSA-N

SMILES

CC1CCC(O1)C(=O)NN

solubility

not available

Origin of Product

United States

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